molecular formula C19H14N2OS B2817223 N-(benzo[d]thiazol-5-yl)-2-(naphthalen-1-yl)acetamide CAS No. 941924-78-3

N-(benzo[d]thiazol-5-yl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2817223
CAS No.: 941924-78-3
M. Wt: 318.39
InChI Key: IAPZLANCARLXMN-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-5-yl)-2-(naphthalen-1-yl)acetamide is a synthetic acetamide derivative featuring a benzo[d]thiazole moiety substituted at the 5-position and a naphthalen-1-yl group attached to the acetamide backbone. The compound’s design leverages the bioactivity of benzothiazole (a privileged scaffold in medicinal chemistry) and the lipophilic naphthalene group, which may enhance membrane permeability .

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2OS/c22-19(21-15-8-9-18-17(11-15)20-12-23-18)10-14-6-3-5-13-4-1-2-7-16(13)14/h1-9,11-12H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPZLANCARLXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC4=C(C=C3)SC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-5-yl)-2-(naphthalen-1-yl)acetamide typically involves the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Acylation: The benzo[d]thiazole derivative is then acylated with 2-(naphthalen-1-yl)acetyl chloride in the presence of a base such as triethylamine to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-5-yl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzo[d]thiazole and naphthalene rings.

    Reduction: Reduced forms of the acetamide group.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-(benzo[d]thiazol-5-yl)-2-(naphthalen-1-yl)acetamide typically involves the reaction of 2-aminobenzothiazole with naphthalene derivatives under acylation conditions. The compound's structure can be confirmed using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and X-ray crystallography, which provide insights into its molecular geometry and functional groups.

Biological Activities

2.1 Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that related benzothiazole derivatives can inhibit the production of prostaglandin E2 (PGE2), a key mediator in inflammatory responses. Compounds like GK510 and GK543 have demonstrated in vivo anti-inflammatory activity greater than traditional non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin, with effective concentrations in the nanomolar range .

2.2 Anticancer Activity

The anticancer potential of this compound has been explored through various studies. For example, derivatives of this compound have been evaluated for their cytotoxic effects against human cancer cell lines using assays such as the MTT assay. Results indicate that certain analogs possess significant inhibitory effects on cell proliferation, suggesting their potential as chemotherapeutic agents .

Anti-inflammatory Activity Case Study

A study conducted on a series of N-acylated and N-alkylated 2-aminobenzothiazoles demonstrated their efficacy in reducing PGE2 levels in rat mesangial cells. The most effective compounds showed EC50 values ranging from 118 nM to 177 nM, indicating potent anti-inflammatory properties .

Anticancer Activity Case Study

In a recent investigation, a derivative of this compound was tested against various human cancer cell lines. The results revealed that certain compounds exhibited notable cytotoxicity and induced apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic potential .

Data Summary Table

Application AreaKey FindingsReferences
Anti-inflammatoryInhibits PGE2 production; effective at nanomolar levels
AnticancerSignificant cytotoxic effects on cancer cell lines
MechanismCOX inhibition; modulation of signaling pathways

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-5-yl)-2-(naphthalen-1-yl)acetamide involves its interaction with biological macromolecules:

    Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function.

    Pathways Involved: It may inhibit key enzymes involved in cell proliferation and survival, leading to anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related acetamide derivatives and their properties:

Compound Name Structural Features Biological Activity/Properties Reference
N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide Naphthalen-1-yl group + halogenated aryl acetamide Crystallographic data reported; no explicit activity described
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Naphthalen-1-yloxy group + triazole linker + phenyl acetamide Synthesized via Cu-catalyzed 1,3-dipolar cycloaddition; IR/NMR data provided
2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide (3a-3g) Benzothiazole-2-ylthio group + indole-acetamide hybrid Anti-inflammatory, analgesic, and antibacterial activities (compound 5d most potent)
N-(2-Chloro-5-nitrophenyl)-2-(1,1-dioxido-naphtho[1,8-cd][1,2]thiazol-2-yl)acetamide Naphthothiazole sulfone + nitro/chloro-substituted aryl acetamide Structural data reported; activity unspecified
N-(benzo[d]thiazol-5-yl)-2-(naphthalen-1-yl)acetamide (Target Compound) Benzo[d]thiazol-5-yl + naphthalen-1-yl acetamide Hypothesized enhanced lipophilicity and antimicrobial potential (based on analogs) N/A

Physicochemical Properties

  • Spectroscopic Data : Derivatives like 6b and 6c () show characteristic IR peaks at 1670–1682 cm⁻¹ (C=O stretch) and 1H NMR signals for naphthalene protons (δ 7.2–8.6 ppm). The target compound’s spectral profile would resemble these, with additional signals for the benzo[d]thiazol-5-yl group .

Pharmacological Potential

  • Benzothiazole Positioning : The 5-position substitution on benzothiazole (target compound) is less common than 2-position analogs (e.g., ). This positional isomerism may alter target binding, as seen in 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine , which showed antiproliferative activity .

Biological Activity

N-(benzo[d]thiazol-5-yl)-2-(naphthalen-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews its synthesis, mechanism of action, biological activity, and relevant research findings.

The synthesis of this compound typically involves:

  • Formation of the benzo[d]thiazole ring : This is achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
  • Acylation : The benzo[d]thiazole derivative is then acylated with 2-(naphthalen-1-yl)acetyl chloride, often in the presence of a base like triethylamine.

The compound's structure imparts unique electronic properties that enhance its biological activity.

This compound exhibits its biological effects primarily through interactions with various molecular targets:

  • DNA Binding : The compound can bind to DNA, potentially inhibiting replication and transcription processes.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation and survival, contributing to its anticancer effects.
  • Protein Interaction : It can modulate the activity of specific proteins involved in signaling pathways that regulate cell growth and apoptosis.

Anticancer Activity

Research indicates that this compound has notable anticancer properties. In vitro studies have demonstrated:

  • Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines, including HepG2 (liver), HCT116 (colon), and MCF7 (breast) cells. For instance, IC50 values for related compounds were reported as low as 2.38 µM for HepG2 cells, indicating strong antiproliferative activity .
Cell LineIC50 (µM)Reference
HepG22.38
HCT1161.54
MCF74.52

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. Studies have shown that it can suppress the generation of prostaglandin E2 (PGE2), a key mediator in inflammatory processes. EC50 values for related compounds range from 118 nM to 177 nM, demonstrating significant potency .

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, this compound stands out due to its unique combination of benzo[d]thiazole and naphthalene moieties. This combination enhances its electronic properties, making it more effective in certain biological applications compared to other derivatives lacking one of these rings.

Compound NameStructure TypeNotable Activity
N-(1-naphthyl)acetamideSimilar structureModerate anticancer activity
Benzo[d]thiazole derivativesVariants without naphthaleneLower efficacy

Case Studies

Several case studies highlight the potential applications of this compound:

  • Inhibition Studies : A study demonstrated that compounds with similar structures inhibited EGFR signaling pathways, leading to reduced cell proliferation in cancer models .
  • Molecular Docking : Molecular docking studies have indicated strong binding affinities between this compound and key proteins involved in cancer progression, suggesting a targeted therapeutic approach .

Q & A

Q. What synthetic methodologies are typically employed for the preparation of N-(benzo[d]thiazol-5-yl)-2-(naphthalen-1-yl)acetamide?

Methodological Answer: The synthesis involves multi-step reactions, including amide bond formation via carbodiimide-mediated coupling (e.g., EDCI/HOBt) between naphthalene-1-ylacetic acid and benzo[d]thiazol-5-amine. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) may introduce triazole linkages in analogs. Key parameters include temperature control (60–80°C for amidation), solvent selection (DMF or THF), and purification via column chromatography. Yields >70% are achievable with optimized stoichiometry .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

Methodological Answer: Essential techniques include:

  • NMR spectroscopy (1H/13C) to confirm functional groups (e.g., acetamide C=O at ~170 ppm).
  • HPLC (≥95% purity) with UV detection (λ = 254 nm).
  • Mass spectrometry (HRMS) for molecular formula validation.
  • X-ray crystallography (using SHELXL for refinement) to resolve stereochemical ambiguities .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound's bioactivity?

Methodological Answer: SAR studies require synthesizing analogs with systematic modifications:

  • Naphthalene substituents : Electron-withdrawing groups (e.g., -NO2) at C-4 enhance antimicrobial activity by 2-fold.
  • Benzothiazole modifications : 4-Methyl substitution improves target binding affinity (ΔG = -8.2 kcal/mol in docking studies).
  • Acetamide linker : Replacing the methylene group with a sulfonamide moiety alters pharmacokinetics. Bioactivity data should be correlated with computational models (e.g., molecular docking against bacterial FabH enzymes) .

Q. What experimental approaches can resolve contradictions in reported biological activity data across different studies?

Methodological Answer: Discrepancies (e.g., IC50 variations in antifungal assays) are addressed by:

  • Standardized protocols : Uniform media (e.g., RPMI-1640 for fungal strains) and incubation times.
  • Orthogonal assays : Combining broth microdilution with fluorescence-based viability assays.
  • Purity validation : HPLC-MS to exclude batch-specific impurities (>98% purity required).
  • Meta-analysis : Comparing analogs (e.g., thiazole vs. oxadiazole derivatives) to isolate structural determinants of activity .

Q. How can crystallographic data from SHELX-refined structures inform the design of metabolically stable derivatives?

Methodological Answer: High-resolution crystal structures (refined via SHELXL) reveal:

  • Hydrogen-bonding networks : Between the acetamide carbonyl and catalytic residues (e.g., Tyr114 in CYP450 enzymes).
  • Metabolic hotspots : Naphthalene C-4 positions prone to oxidation. Rational modifications include fluorination at C-4 (reducing hepatic clearance by 40%) or introducing steric hindrance near the acetamide α-carbon .

Q. What mechanistic insights can be gained from studying pH-dependent reactivity?

Methodological Answer: Stability studies in buffers (pH 1.2–7.4) identify degradation pathways:

  • Acidic conditions : Hydrolysis of the benzothiazole ring (detected via UPLC-MS fragments at m/z 145).
  • Neutral/basic conditions : Stable for >48 hours (t1/2). Kinetic modeling (Arrhenius plots) quantifies activation energy (Ea = 65 kJ/mol for decomposition), guiding formulation strategies .

Q. How do reaction conditions influence regioselectivity in multi-step syntheses?

Methodological Answer: Key factors include:

  • Solvent polarity : DMF promotes SNAr reactions at the benzothiazole C-5 position.
  • Catalyst systems : Pd(PPh3)4 enhances Suzuki-Miyaura coupling yields (85%) for naphthalene-benzothiazole linkages.
  • Temperature gradients : Slow heating (2°C/min) prevents side reactions during cyclization .

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